1-Formyl-1-methyl-4-(4-methyl-4-pentenyl)-3-cyclohexene
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Overview
Description
1-Formyl-1-methyl-4-(4-methyl-4-pentenyl)-3-cyclohexene is an organic compound that belongs to the class of cyclohexenes. Cyclohexenes are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound features a cyclohexene ring with a formyl group, a methyl group, and a pentenyl group attached to it, making it a unique and potentially valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Formyl-1-methyl-4-(4-methyl-4-pentenyl)-3-cyclohexene can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The formyl and methyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or chromatography. The reaction conditions, including temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Formyl-1-methyl-4-(4-methyl-4-pentenyl)-3-cyclohexene can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methyl and pentenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme-catalyzed reactions.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Formyl-1-methyl-4-(4-methyl-4-pentenyl)-3-cyclohexene depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler analog without the formyl, methyl, and pentenyl groups.
1-Formyl-1-methylcyclohexene: Lacks the pentenyl group.
4-(4-Methyl-4-pentenyl)cyclohexene: Lacks the formyl group.
Uniqueness
1-Formyl-1-methyl-4-(4-methyl-4-pentenyl)-3-cyclohexene is unique due to the presence of all three functional groups (formyl, methyl, and pentenyl) on the cyclohexene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
67746-28-5 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-methyl-4-(4-methylpent-4-enyl)cyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C14H22O/c1-12(2)5-4-6-13-7-9-14(3,11-15)10-8-13/h7,11H,1,4-6,8-10H2,2-3H3 |
InChI Key |
BNUNNHANDKGXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC1=CCC(CC1)(C)C=O |
Origin of Product |
United States |
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